2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse pharmacological and material applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can be achieved through several methods. One common approach involves the cyclization of α-aminoalkylnaphthols or phenols with bromophenyl derivatives under specific conditions. For instance, a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light can be used. This method involves irradiating the reactants with white light-emitting diodes (LEDs) in dimethyl sulfoxide (DMSO) solvent at room temperature, leading to the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or the oxazine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like DMSO or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazine derivatives, while substitution reactions can produce compounds with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and medicinal chemistry.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-oxazine derivatives: These compounds share the oxazine core but differ in their substituents, leading to variations in their properties and applications.
2-oxazoline derivatives: These compounds have a similar structure but with an oxazoline ring instead of an oxazine ring, resulting in different chemical reactivity and biological activities.
Uniqueness
2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific combination of a bromophenyl group and a naphtho[1,2-e][1,3]oxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14BrNO |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H14BrNO/c19-16-7-3-4-8-17(16)20-11-15-14-6-2-1-5-13(14)9-10-18(15)21-12-20/h1-10H,11-12H2 |
InChI Key |
VNLLTFXMKPUNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.